1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Overview
Description
Scientific Research Applications
Molecular Structure and Physicochemical Properties
Research has been conducted on compounds similar to 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, focusing on their molecular structures and physicochemical properties. For instance, Huang et al. (2021) studied the synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings. These compounds were analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), revealing insights into the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Synthesis Methods
The synthesis of these compounds is another area of focus. Takagi and Yamakawa (2013) explored the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of aryl bromides, demonstrating an effective method for synthesizing compounds bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Applications in Detection Technologies
Some studies have indicated potential applications of these compounds in detection technologies. Fu et al. (2016) investigated the use of boron ester or acid in the detection of hydrogen peroxide, a key compound in peroxide-based explosives. They synthesized derivatives with fast deboronation velocity in H2O2 vapor, showcasing their potential in sensitive explosive detection (Fu et al., 2016).
Corrosion Inhibition
Another application is in corrosion inhibition. Olasunkanmi et al. (2016) studied quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their properties in inhibiting mild steel corrosion, indicating the potential use of similar compounds in corrosion protection (Olasunkanmi et al., 2016).
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)11-7-5-6-10(8-11)9-20(15,16)17/h5-8H,9H2,1-4H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCRXHXQZHQDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.